molecular formula C12H11ClN2O3 B8422188 1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole

1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole

Cat. No. B8422188
M. Wt: 266.68 g/mol
InChI Key: NNPZXUHQVZZLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole is a useful research compound. Its molecular formula is C12H11ClN2O3 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

3-chloro-4-(2-imidazol-1-ylethoxy)benzoic acid

InChI

InChI=1S/C12H11ClN2O3/c13-10-7-9(12(16)17)1-2-11(10)18-6-5-15-4-3-14-8-15/h1-4,7-8H,5-6H2,(H,16,17)

InChI Key

NNPZXUHQVZZLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-[2-(4-ethoxycarbonyl-2-chlorophenoxy)ethyl]imidazole (115 mg) and potassium hydroxide (50 mg) in water (6.25 ml) was heated on a steam bath for 18 hours. The resulting solution was just acidified with acetic acid and evaporated to a small volume. The resulting solid was filtered off, washed with water and crystallised from water to give 1-[2-(4-carboxy-2-chlorophenoxy)ethyl]imidazole (65 mg), m.p. 204° C. Found: C, 53.44; H, 4.15; N, 10.52. C12H11ClN2O3 requires: C, 54.04; H, 4.16; N, 10.51%.
Name
1-[2-(4-ethoxycarbonyl-2-chlorophenoxy)ethyl]imidazole
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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